molecular formula C22H19NO6S B2807222 {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid CAS No. 864839-74-7

{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid

Cat. No. B2807222
M. Wt: 425.46
InChI Key: QICRAZJGPNUXLJ-UHFFFAOYSA-N
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Description

The compound “{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid” belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of “{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid” is C22H19NO6S with an average mass of 425.454 Da and a monoisotopic mass of 425.093292 Da .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, in a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • This compound is utilized in the synthesis of various chemical derivatives. For example, the synthesis of thiazolidin-4-ones based on chromen-yl acetic acid, which involves reactions with various compounds to yield a series of Schiff’s bases and acetamides, underlining its versatility in chemical synthesis (Čačić et al., 2009).

Antibacterial Applications

  • Derivatives of chromen-2-one, a related compound, have demonstrated significant antibacterial activity. This suggests potential applications of similar compounds like {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid in developing antibacterial agents (Behrami & Dobroshi, 2019).

Antimicrobial Activity

  • The compound's derivatives have been synthesized and assessed for their antimicrobial properties. This highlights its importance in the field of antimicrobial research and potential in creating new antimicrobial agents (Čačić et al., 2006).

Novel Derivative Synthesis

  • Novel derivatives involving chromen-3-yl, a structurally related compound, have been synthesized, indicating the potential of {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid in contributing to the synthesis of new chemical entities (Shah et al., 2016).

Fluorescence Properties

  • Related compounds demonstrate unique fluorescence properties, suggesting possible applications of {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid in the development of fluorescent sensors or markers (Rui-j, 2013).

Antibacterial Evaluation

  • Compounds synthesized from related chemical structures have been tested for antibacterial properties, indicating the potential for {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid in antibacterial research (Velpula et al., 2015).

Future Directions

The future directions in the research of benzothiazole derivatives could involve exploring their potential as therapeutic agents against various diseases. The synthesis of new benzothiazole derivatives and their in vitro and in vivo activity could be investigated further . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be another area of future research .

properties

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6S/c1-2-5-12-8-13-16(9-15(12)24)29-17(10-28-11-19(25)26)20(21(13)27)22-23-14-6-3-4-7-18(14)30-22/h3-4,6-9,24H,2,5,10-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICRAZJGPNUXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid

Citations

For This Compound
1
Citations
MS Frasinyuk, SP Bondarenko… - Journal of …, 2014 - Wiley Online Library
The propensity of cyclic carboxylic anhydrides to undergo ring‐opening was exploited in a reaction with 2'‐hydroxy‐α‐heteroarylacetophenones leading to the formation of chromones. …
Number of citations: 5 onlinelibrary.wiley.com

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